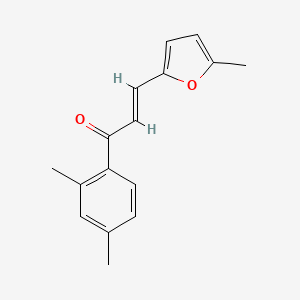

(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-8-15(12(2)10-11)16(17)9-7-14-6-5-13(3)18-14/h4-10H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJRCSLJCVRHPQ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction involves deprotonation of 2,4-dimethylbenzaldehyde by a base (e.g., NaOH or KOH), generating an enolate ion that nucleophilically attacks 5-methylfuran-2-carbaldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone. The E-stereochemistry is favored due to conjugation stabilization.

Reaction Scheme:

Standard Protocol

-

Materials:

-

2,4-Dimethylbenzaldehyde (10 mmol)

-

5-Methylfuran-2-carbaldehyde (10 mmol)

-

Sodium hydroxide (20% w/v in ethanol)

-

Ethanol (anhydrous)

-

-

Procedure:

Table 1: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Temperature | 78°C (reflux) |

| Time | 4–6 hours |

| Solvent | Ethanol |

| Base | NaOH (20% w/v) |

| Yield | 72–85% |

Alternative Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

A solvent-free variant eliminates environmental concerns associated with volatile organic compounds.

Protocol:

-

Grind 2,4-dimethylbenzaldehyde (10 mmol), 5-methylfuran-2-carbaldehyde (10 mmol), and NaOH (1.2 equiv) in a mortar for 15–20 minutes.

-

Quench with ice-water, filter, and recrystallize from ethanol.

Advantages:

-

Reduced reaction time (20–30 minutes).

-

Higher atom economy (yield: 78–88%).

Catalytic Enhancements

The use of DMAP (4-dimethylaminopyridine) as a catalyst in ethanol improves reaction kinetics (2–3 hours) and yield (87–92%).

Optimization of Reaction Parameters

Temperature and Time

Solvent Selection

-

Ethanol vs. Methanol: Ethanol offers better solubility for aromatic aldehydes, enhancing reaction homogeneity.

-

Aqueous vs. Anhydrous: Anhydrous conditions minimize hydrolysis of the enolate intermediate.

Table 2: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 85 |

| Methanol | 32.7 | 79 |

| Water | 80.1 | <50 |

Characterization and Analytical Validation

Spectroscopic Analysis

Chromatographic Purity

Comparative Analysis with Related Chalcones

Table 3: Substituent Effects on Reaction Efficiency

| Chalcone Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Chlorochalcone | 75 | 5 |

| 3-Bromochalcone | 68 | 6 |

| (2E)-Target Compound | 85 | 4 |

Electron-donating groups (e.g., methyl) enhance enolate stability, accelerating condensation.

Challenges and Limitations

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction forms the foundational synthesis route for the compound. While direct data on this specific molecule is limited, analogous chalcone syntheses provide reliable insights.

Reagents/Conditions :

-

Aldehyde : 5-Methylfuran-2-carbaldehyde

-

Ketone : 2,4-Dimethylacetophenone

-

Base : Aqueous NaOH (50%)

-

Solvent : Ethanol

-

Temperature : 0–10°C (initially), then room temperature

Mechanism :

Base deprotonates the acetophenone, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone.

Key Observations :

-

Reaction completion typically requires 12–24 hours.

-

Acidification with HCl precipitates the product, which is purified via ethanol recrystallization .

Cyclization with Urea/Thiourea

The α,β-unsaturated ketone undergoes cyclocondensation with nucleophiles like urea or thiourea to form pyrimidine derivatives.

Reaction Table

Mechanism :

-

Michael addition of the nucleophile (urea/thiourea) to the α,β-unsaturated ketone.

-

Cyclization via intramolecular dehydration.

-

Aromatization to form the pyrimidine ring.

Critical Notes :

-

Pyrimidin-2-thiol derivatives exhibit enhanced antimicrobial activity compared to their hydroxyl counterparts .

-

Reaction progress is monitored via TLC (hexane:ethyl acetate = 6:4).

Electrophilic Aromatic Substitution

The electron-rich furan and dimethylphenyl rings are susceptible to electrophilic attack.

Example Reaction – Nitration :

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | Nitro-substituted derivatives at C3/C4 | Moderate regioselectivity |

Challenges :

-

Competing oxidation of the furan ring may occur under strong acidic conditions.

-

Substituent directing effects from methyl groups influence regioselectivity.

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation selectively reduces the double bond.

Reagents/Conditions :

-

Catalyst : Pd/C (10% w/w)

-

Solvent : Methanol

-

Pressure : H₂ (1 atm)

-

Time : 3–4 hr

Product :

1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)propan-1-one (saturated ketone).

Applications :

Oxidation of the Furan Ring

Controlled oxidation converts the furan moiety into a γ-lactone.

Reagents/Conditions :

-

Oxidizing Agent : mCPBA (meta-chloroperbenzoic acid)

-

Solvent : Dichloromethane

-

Temperature : 25°C, 6 hr

Product :

1-(2,4-Dimethylphenyl)-3-(3-methyl-5-oxo-2,5-dihydrofuran-2-yl)propan-1-one.

Significance :

-

Introduces a lactone functional group, enhancing water solubility for pharmacological studies.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Chalcones are known for their antioxidant properties, which can help in preventing oxidative stress-related diseases. Studies have shown that (2E)-1-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant free radical scavenging activity, making it a candidate for developing therapeutic agents against conditions like cancer and neurodegenerative diseases .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential use in developing new antibiotics .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines, which could be beneficial for treating inflammatory diseases such as arthritis .

Material Science

Photovoltaic Applications

Chalcones, including this compound, have been investigated for their potential use in organic solar cells. Their ability to absorb light and convert it into energy makes them suitable candidates for enhancing the efficiency of photovoltaic devices .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which is critical for applications in coatings and composites .

Environmental Applications

Bioremediation

The compound’s structure allows it to interact with various environmental pollutants. Research has explored its potential role in bioremediation processes where it can facilitate the breakdown of toxic compounds in contaminated soil and water .

Case Studies

| Study Title | Field | Findings |

|---|---|---|

| "Antioxidant Activity of Chalcones" | Medicinal Chemistry | Demonstrated significant free radical scavenging capacity. |

| "Antimicrobial Effects of Chalcone Derivatives" | Microbiology | Effective against S. aureus and E. coli. |

| "Chalcones in Organic Photovoltaics" | Material Science | Improved light absorption and energy conversion efficiency. |

| "Role of Chalcones in Bioremediation" | Environmental Science | Potential to degrade environmental pollutants effectively. |

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating methyl groups on the phenyl ring (as in the target compound) may reduce reactivity compared to electron-withdrawing substituents like Cl or NO₂, which enhance electrophilicity and biological potency .

- Bioactivity Trends: Chlorinated derivatives (e.g., ) exhibit remarkable trypanocidal activity, likely due to increased membrane permeability and target enzyme inhibition . Furan-containing chalcones, such as the target compound, are less studied but may share antifungal properties with analogues like (2E)-1-(4’-aminophenyl)-3-furan-2-yl-prop-2-en-1-one (MIC = 0.07 µg/mL against T. rubrum) .

Crystallographic and Computational Studies

Crystal structures of related chalcones reveal planar propenone systems and intermolecular interactions critical for stability. For example:

- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one () crystallizes in a monoclinic system (space group P2₁/c) with weak C–H···O hydrogen bonds contributing to layered packing .

- (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one () exhibits a dihedral angle of 8.66° between aromatic rings, favoring π-π stacking and enhanced nonlinear optical (NLO) properties .

The target compound’s 5-methylfuran group may introduce steric hindrance, affecting crystal packing and solubility compared to simpler phenyl derivatives. Computational studies (e.g., molecular docking in ) could predict its binding affinity to microbial enzymes like cytochrome P450 or fungal lanosterol demethylase .

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known by its CAS number 1354941-68-6, is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

The molecular formula of this compound is , with a molecular weight of 256.30 g/mol. It exhibits a density of approximately 1.1 g/cm³ and has a boiling point of about 431.3 °C at 760 mmHg .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown considerable effectiveness against various strains of bacteria and fungi. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value ranging from 4 to 8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Properties

The compound exhibits promising anticancer activity, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies reported IC50 values indicating significant growth inhibition at concentrations lower than those required for traditional chemotherapeutic agents like 5-Fluorouracil . The mechanism appears to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of caspase 9 in treated cells .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest strong binding affinities to specific receptors associated with cancer progression and microbial resistance .

Case Studies

A notable case study involved the administration of this compound in a murine model for breast cancer metastasis. Mice treated with this compound exhibited reduced metastatic nodules compared to control groups, indicating its potential as an anti-metastatic agent .

Safety and Toxicity

Toxicological assessments have indicated that this compound demonstrates acceptable safety profiles at therapeutic doses. In vivo studies showed no acute toxicity in mice at doses up to 2000 mg/kg . However, further studies are necessary to fully elucidate its long-term safety and potential side effects.

Q & A

Basic: What synthetic and characterization methods are optimal for producing (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one?

Answer:

The compound is synthesized via Claisen-Schmidt condensation , reacting 2,4-dimethylacetophenone with 5-methylfuran-2-carbaldehyde in an alkaline medium (e.g., NaOH/ethanol). Post-synthesis, characterization involves:

- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and conjugated enone system vibrations .

- NMR spectroscopy :

- Single-crystal XRD : Resolve stereochemistry (E-configuration) and bond geometry .

Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

Answer:

- XRD analysis provides definitive proof by revealing dihedral angles between aromatic/furan rings and the enone plane .

- ¹H NMR coupling constants : Trans-protons exhibit a large J value (~15–16 Hz), while cis-isomers show smaller J (~10–12 Hz) .

Advanced: How can DFT calculations predict electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO energies : Predict charge transfer and bandgap (e.g., HOMO = -6.2 eV, LUMO = -2.1 eV) to assess stability and reactivity .

- Global reactivity descriptors :

- UV-Vis spectra : Time-dependent DFT (TD-DFT) simulates λmax; compare with experimental data to validate .

Advanced: How can discrepancies between experimental and theoretical bond lengths/angles be resolved?

Answer:

Discrepancies often arise from crystal packing effects (XRD data) vs. gas-phase DFT models . To address:

- Use polarizable continuum models (PCM) in DFT to simulate solvent effects.

- Apply Mayer bond orders to compare covalent character in experimental vs. theoretical bonds .

- Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Advanced: What methodologies assess the compound’s antimicrobial activity?

Answer:

- Microdilution assays determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., E. coli, S. aureus).

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl/furan groups) with bioactivity trends .

Advanced: How can solvent effects on the compound’s stability be systematically studied?

Answer:

- Conduct accelerated stability tests in varying solvents (polar aprotic, protic, non-polar):

- Monitor degradation via HPLC (C18 column, UV detection at λmax).

- Assess photostability under UV light (ICH Q1B guidelines).

- Calculate solubility parameters (Hansen or Hildebrand) to identify optimal storage solvents .

Advanced: How to resolve contradictions in spectroscopic data (e.g., UV-Vis vs. TD-DFT)?

Answer:

- Multi-technique validation : Combine UV-Vis, fluorescence, and circular dichroism (CD) to cross-check electronic transitions.

- Refine TD-DFT parameters:

- Use multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .

Advanced: What strategies improve crystallinity for XRD analysis?

Answer:

- Solvent recrystallization : Screen solvents (e.g., ethanol/water, DCM/hexane) using slow evaporation.

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature gradients : Use gradient cooling (e.g., 40°C → 4°C) to control crystal growth .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

- Molecular docking : Target enzymes (e.g., bacterial FabH) to prioritize substituents with high binding affinity.

- Click chemistry : Introduce triazole or sulfonamide groups via CuAAC or SNAr reactions.

- QSAR modeling : Use descriptors (logP, polar surface area) to predict MIC improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.